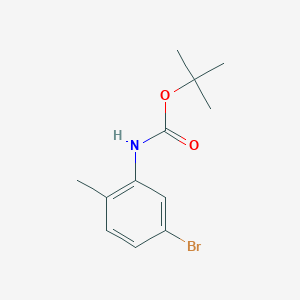

T-Butyl 5-bromo-2-methylphenylcarbamate

Description

t-Butyl 5-bromo-2-methylphenylcarbamate (CAS: 221538-07-4) is a carbamate derivative featuring a tert-butyl group attached to a carbamate functional group, which is further substituted with a bromine atom and a methyl group on a phenyl ring. This compound is structurally characterized by its aromatic bromine substitution at the 5-position and a methyl group at the 2-position of the benzene ring, conferring unique electronic and steric properties. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications due to its stability and reactivity in coupling reactions .

Properties

IUPAC Name |

tert-butyl N-(5-bromo-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVTXJGOUMSADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444834 | |

| Record name | tert-Butyl (5-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221538-07-4 | |

| Record name | tert-Butyl (5-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221538-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-Butyl 5-bromo-2-methylphenylcarbamate involves several steps, including acylation, nucleophilic substitution, and reduction. Another method includes the diastereoselective aminobromination reaction of α,β-unsaturated nitro compounds using t-butyl N,N-dibromocarbamate as a bromine source.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of palladium-catalyzed coupling reactions and asymmetric Mannich reactions to create chiral carbamate compounds.

Chemical Reactions Analysis

Types of Reactions

T-Butyl 5-bromo-2-methylphenylcarbamate undergoes various chemical reactions, including:

Hydrolysis: Breaking the carbamate bond (C-O) in the presence of water, yielding t-butyl alcohol and 5-bromo-2-methyl aniline.

Nucleophilic Substitution: Involves the replacement of a leaving group with a nucleophile.

Reduction: Involves the gain of electrons or decrease in oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include t-butyl N,N-dibromocarbamate for bromination and N-methyl-N-methoxy-2-phenylacetamide for ketone synthesis. Reaction conditions often involve the use of palladium catalysts and specific temperature and pressure settings to achieve desired yields and selectivities.

Major Products Formed

Major products formed from these reactions include t-butyl alcohol, 5-bromo-2-methyl aniline, and various chiral carbamate derivatives.

Scientific Research Applications

T-Butyl 5-bromo-2-methylphenylcarbamate is widely used in scientific research, particularly in:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and pesticides.

Medicinal Chemistry: In the preparation of anti-cancer drug intermediates.

Polymer Modification: To alter the properties of polymers.

Mechanism of Action

The mechanism of action of T-Butyl 5-bromo-2-methylphenylcarbamate involves its reactivity towards different functional group transformations. The compound’s steric bulk, imparted by the t-butyl group, influences its reactivity and selectivity in chemical reactions. Molecular targets and pathways involved in its action are not extensively documented but are likely related to its role as an intermediate in drug synthesis.

Comparison with Similar Compounds

Structural Analogs and Their Properties

*Similarity scores (0–1 scale) are derived from structural alignment algorithms comparing backbone and substituent patterns .

Reactivity and Functional Group Analysis

- Bromine Position : The 5-bromo substitution in this compound facilitates electrophilic aromatic substitution at the para position, whereas analogs like 4-bromo-2-methylphenylcarbamate (CAS: 71026-66-9) exhibit meta-directed reactivity .

- Steric Effects : The 2-methyl group in the reference compound increases steric hindrance, reducing nucleophilic attack rates compared to methoxy-substituted analogs (e.g., 654056-82-3) .

- Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., 1217862-54-8) show higher polarity but lower thermal stability due to intermolecular hydrogen bonding, limiting their utility in high-temperature reactions .

Biological Activity

T-Butyl 5-bromo-2-methylphenylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : C12H14BrN O2

- Molecular Weight : 284.15 g/mol

The compound features a carbamate functional group, which is known for its diverse biological activities, including antifungal and antitumor properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of carbamate derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various plant fungal pathogens.

Case Study: Antifungal Efficacy

In a study evaluating the antifungal activity of various carbamate derivatives, this compound was tested against several fungal strains. The results indicated that the compound demonstrated an inhibitory rate exceeding 60% at a concentration of 50 μg/mL against certain pathogens.

| Compound | Fungal Pathogen | Inhibition Rate (%) at 50 μg/mL | EC50 (μg/mL) |

|---|---|---|---|

| This compound | Fusarium graminearum | >60% | 12.50 |

| Similar Carbamate Derivative | Fusarium oxysporum | >70% | 16.65 |

This data suggests that this compound could serve as a lead compound for the development of novel antifungal agents, particularly due to its broad-spectrum activity against multiple fungal species .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Compounds in the carbamate family have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Research indicates that carbamates can inhibit key signaling pathways in cancer cells, such as the Raf/MEK/ERK pathway. This pathway is crucial for cell division and survival, making it a prime target for anticancer therapies.

In preclinical studies, this compound was found to exhibit significant cytotoxic effects on various cancer cell lines, including leukemia and melanoma cells. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Modifications to the molecular structure can enhance potency and selectivity.

Key Findings on SAR

- Substituents : The presence of bromine at the 5-position on the phenyl ring appears to enhance antifungal activity.

- Alkyl Groups : The tert-butyl group contributes to improved solubility and bioavailability.

- Carbamate Linkage : The carbamate moiety is critical for maintaining biological activity across various assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.